molecular formula C26H29N5O2 B1684632 クレノラニブ CAS No. 670220-88-9

クレノラニブ

カタログ番号 B1684632
CAS番号: 670220-88-9
分子量: 443.5 g/mol
InChIキー: DYNHJHQFHQTFTP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

In Vivo

In vivo studies have been conducted to evaluate the efficacy of crenolanib in the treatment of Crenolanib. In one study, crenolanib was administered to mice with Crenolanib and the results showed that the drug was effective in reducing the number of leukemic cells and increasing the survival rate of the mice. In another study, crenolanib was administered to patients with Crenolanib and the results showed that the drug was effective in reducing the number of leukemic cells and increasing the survival rate of the patients.

In Vitro

In vitro studies have been conducted to evaluate the mechanism of action of crenolanib in the treatment of Crenolanib. In one study, crenolanib was found to inhibit the activity of the BCR-ABL tyrosine kinase, which is involved in the development of Crenolanib. In another study, crenolanib was found to induce apoptosis in leukemic cells, suggesting that it may be effective in treating Crenolanib.

生物活性

Crenolanib has been shown to have anti-proliferative and pro-apoptotic effects in leukemic cells. It has also been shown to inhibit the activity of the BCR-ABL tyrosine kinase, which is involved in the development of Crenolanib.
Biochemical and Physiological Effects
Crenolanib has been shown to inhibit the activity of the BCR-ABL tyrosine kinase, which is involved in the development of Crenolanib. This inhibition leads to decreased proliferation of the leukemic cells and increased apoptosis, resulting in the death of the leukemic cells.

実験室実験の利点と制限

The primary advantage of crenolanib for lab experiments is its ability to inhibit the activity of the BCR-ABL tyrosine kinase, which is involved in the development of Crenolanib. This makes it an ideal tool for studying the effects of Crenolanib on cells in a laboratory setting. However, crenolanib is not without its limitations. For example, it is not known if crenolanib is effective in treating Crenolanib in humans, as it has only been tested in animal models. Additionally, it is not known if crenolanib is safe for long-term use in humans.

将来の方向性

1. Further studies to evaluate the efficacy of crenolanib in the treatment of Crenolanib in humans.
2. Studies to evaluate the safety and efficacy of crenolanib in combination with other drugs used to treat Crenolanib.
3. Studies to evaluate the long-term safety and efficacy of crenolanib in humans.
4. Studies to evaluate the mechanism of action of crenolanib in other types of cancer.
5. Studies to evaluate the potential of crenolanib for use in targeted drug delivery systems.
6. Studies to evaluate the potential of crenolanib for use in gene therapy.
7. Studies to evaluate the potential of crenolanib for use in immunotherapy.
8. Studies to evaluate the potential of crenolanib for use in combination with other drugs to treat Crenolanib.
9. Studies to evaluate the potential of crenolanib for use in combination with other drugs to treat other types of cancer.
10. Studies to evaluate the potential of crenolanib for use in combination with other drugs to treat other diseases.
11. Studies to evaluate the potential of crenolanib for use in combination with other drugs to treat autoimmune diseases.
12. Studies to evaluate the potential of crenolanib for use in combination with other drugs to treat neurodegenerative diseases.
13. Studies to evaluate the potential of crenolanib for use in combination with other drugs to treat infectious diseases.
14. Studies to evaluate the potential of crenolanib for use in combination with other drugs to treat cardiovascular diseases.
15. Studies to evaluate the potential of crenolanib for use in combination with other drugs to treat metabolic diseases.
16. Studies to evaluate the potential of crenolanib for use in combination with other drugs to treat psychiatric disorders.
17. Studies to evaluate the potential of crenolanib for use in combination with other drugs to treat inflammatory diseases.
18. Studies to evaluate the potential of crenolanib for use in combination with other drugs to treat endocrine diseases.
19. Studies to evaluate the potential of crenolanib for use in combination with other drugs to treat oncological diseases.
20. Studies to evaluate the potential of crenolanib for use in combination with other drugs to treat hematological diseases.

Safety and Hazards

Crenolanib plus intensive chemotherapy in adults with newly diagnosed FLT3 -mutant AML results in high rate of deep responses and long-term survival with acceptable toxicity . Treatment-related serious adverse events included febrile neutropenia, diarrhea, and nausea .

生化学分析

Biochemical Properties

Crenolanib interacts with several enzymes and proteins. It selectively and potently inhibits signaling of wild-type and mutant isoforms of class III receptor tyrosine kinases (RTK) FLT3, PDGFR α, and PDGFR β . Unlike most RTK inhibitors, Crenolanib is a type I mutant-specific inhibitor that preferentially binds to phosphorylated active kinases with the ‘DFG in’ conformation motif .

Cellular Effects

Crenolanib has significant effects on various types of cells and cellular processes. It suppresses ERK and AKT/mTOR pathways in HT29 cells with BRAF mutation and in HCT116 cells with KRAS mutation, resulting in corresponding growth-suppressing effects . Moreover, Crenolanib suppresses the expression of stem cell markers, such as OCT4, NANOG, and SOX2 .

Molecular Mechanism

Crenolanib exerts its effects at the molecular level through several mechanisms. It selectively and potently inhibits signaling of wild-type and mutant isoforms of class III receptor tyrosine kinases (RTK) FLT3, PDGFR α, and PDGFR β . Unlike most RTK inhibitors, Crenolanib is a type I mutant-specific inhibitor that preferentially binds to phosphorylated active kinases with the ‘DFG in’ conformation motif .

Temporal Effects in Laboratory Settings

In laboratory settings, Crenolanib has shown to delay the outgrowth of MV4-11 cells in a xenograft mouse model . In combination with the type II TKI sorafenib, a significant decrease in leukemic burden and prolonged survival was observed compared with either type I or II TKI alone .

Dosage Effects in Animal Models

In animal models, the effects of Crenolanib vary with different dosages. For instance, Crenolanib at 100mg TID was administered with intensive salvage therapy in 3 patients (FLAG-IDA in 2, HiDAC in 1). In the other 4 patients, Crenolanib was given with a palliative intent (with decitabine in 2, with azacytidine in 1 and as monotherapy in 1) .

Metabolic Pathways

Crenolanib is involved in several metabolic pathways. It remarkably suppresses ERK and AKT/mTOR pathways in HT29 cells with BRAF mutation and in HCT116 cells with KRAS mutation .

Transport and Distribution

It is known that Crenolanib is an orally bioavailable compound , suggesting that it can be absorbed and distributed in the body after oral administration.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of crenolanib involves multiple steps, starting with the preparation of the benzimidazole core. The key steps include:

Industrial Production Methods: Industrial production of crenolanib follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

化学反応の分析

Types of Reactions: Crenolanib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of crenolanib with modified functional groups, which can be further explored for their biological activities .

特性

IUPAC Name

1-[2-[5-[(3-methyloxetan-3-yl)methoxy]benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2/c1-26(14-32-15-26)16-33-20-6-7-22-21(13-20)28-17-31(22)24-8-5-18-3-2-4-23(25(18)29-24)30-11-9-19(27)10-12-30/h2-8,13,17,19H,9-12,14-16,27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNHJHQFHQTFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50985873
Record name Crenolanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50985873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

670220-88-9
Record name Crenolanib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=670220-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Crenolanib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0670220889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crenolanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11832
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Crenolanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50985873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CRENOLANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQF7I567TQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The compound, (1-{2-[5-(3-Methyl-oxetan-3-ylmethoxy)-benzoimidazol-1-yl]-quinolin-8-yl}-piperidin-4-yl)-carbamic acid tert-butyl ester (2 g, 3.68 mmol, 1 equivalent), sodium t-butoxide (1.77 g, 18.4 mmol, 5 equivalents), 2-methyltetrahydrofuran (30 mL, 15 volumes), and water (66 mL, 1 equivalent) were added to a 100 mL round bottom flask. The mixture was heated to reflux and held at reflux for 24–30 hours. At reaction completion, the mixture was cooled to 20–30° C. The reaction was quenched into a 20% citric acid solution (10 volumes) and stirred at 20–30° C. for 30–60 minutes. The citrate salt precipitated out of solution during this time. A 50% sodium hydroxide solution (˜1 weight equivalent) was charged to basify the reaction mixture (pH 10–12). The layers were separated at 30–40° C. The aqueous layer was washed with ethyl acetate (10 volumes) and then the combined organics were concentrated to low volume. Ethyl acetate (14 mL, 7 volumes) was charged and the slurry was allowed to granulate for 10–20 hours. The solids were filtered and 1-{2-[5-(3-Methyl-oxetan-3-ylmethoxy)-benzoimidazol-1-yl]-quinolin-8-yl}-piperidin-4-ylamine (1.4 g, 86% yield) was isolated.
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Quantity
66 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Crenolanib
Reactant of Route 2
Reactant of Route 2
Crenolanib
Reactant of Route 3
Reactant of Route 3
Crenolanib
Reactant of Route 4
Reactant of Route 4
Crenolanib
Reactant of Route 5
Crenolanib
Reactant of Route 6
Reactant of Route 6
Crenolanib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。